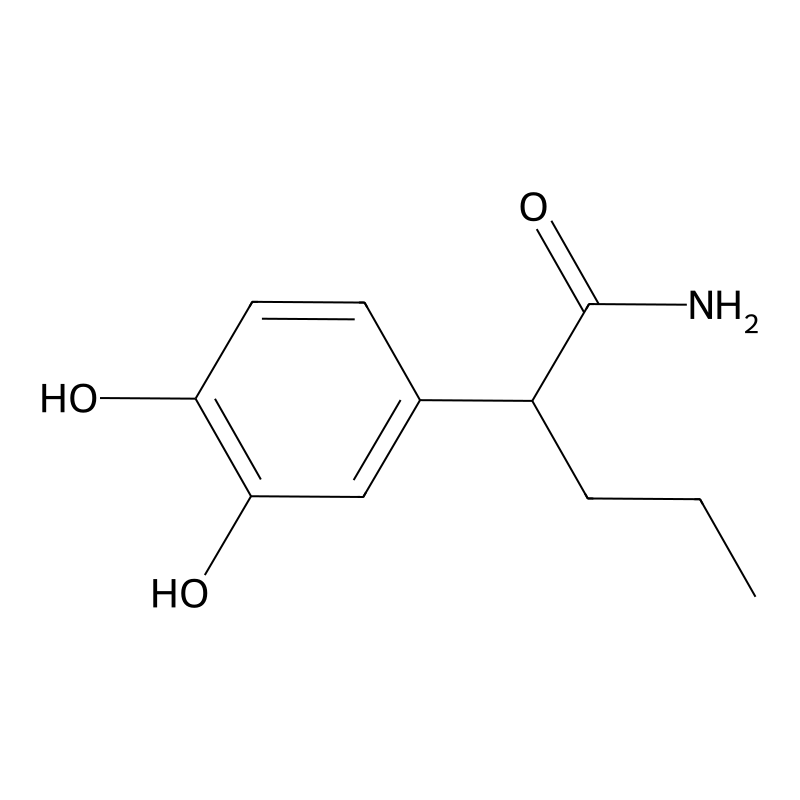

alpha-Propyldopacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alpha-Propyldopacetamide is a chemical compound belonging to the class of amides, specifically an acetamide derivative. Its molecular formula is , and it features a propyldopamine structure, which is a modification of the dopamine molecule. This compound is notable for its potential pharmacological properties, particularly in the context of central nervous system activity.

- Hydrolysis: Like many amides, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, especially when activated by electrophiles.

- Electrophilic Aromatic Substitution: Given its aromatic structure, alpha-propyldopacetamide can undergo electrophilic substitution reactions on the aromatic ring, influenced by the electron-donating properties of substituents.

Alpha-Propyldopacetamide has been studied for its biological activities, particularly its effects on the central nervous system. Research indicates that it may exhibit:

- Neuroprotective Effects: Some studies suggest that compounds similar to alpha-propyldopacetamide may protect neurons from damage.

- Anticonvulsant Properties: It has been associated with anticonvulsant activity, making it a candidate for further research in epilepsy treatment.

- Dopaminergic Activity: As a derivative of dopamine, it may influence dopaminergic pathways, potentially impacting mood and motor control.

The synthesis of alpha-propyldopacetamide can be achieved through several methods:

- Direct Amide Formation: Reacting propionic acid with an appropriate amine under controlled conditions can yield alpha-propyldopacetamide.

- Reduction of Dopamine Derivatives: Starting from dopamine or its derivatives, reduction processes can lead to the formation of alpha-propyldopacetamide.

- Use of Protecting Groups: In synthetic routes involving multiple functional groups, protecting groups may be employed to ensure selective reactions.

Alpha-Propyldopacetamide's applications are primarily in pharmacology and medicinal chemistry:

- Pharmaceutical Development: Due to its potential neuroprotective and anticonvulsant properties, it is being explored as a candidate for new therapeutic agents for neurological disorders.

- Research Tool: It serves as a valuable compound in biochemical research to study dopaminergic systems.

Studies on alpha-propyldopacetamide's interactions include:

- Receptor Binding Studies: Investigating its affinity for dopamine receptors to understand its pharmacodynamics.

- Metabolic Pathways: Exploring how this compound is metabolized in biological systems and identifying potential metabolites that may have therapeutic effects.

Similar Compounds

Alpha-Propyldopacetamide shares structural similarities with several other compounds that also exhibit biological activity. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Propylacetamide | Simple Amide | Basic structural analogue with fewer functional groups |

| Di-n-propylacetamide | Symmetrical Amide | Known for strong anticonvulsant properties |

| Dopamine | Catecholamine | Neurotransmitter with significant biological roles |

| Prolyl-dopamine | Modified Dopamine | Potentially enhances dopaminergic signaling |

Uniqueness of Alpha-Propyldopacetamide

Alpha-Propyldopacetamide is unique due to its specific structural modifications that enhance its biological activity compared to simpler amides or unmodified dopamine. Its potential neuroprotective effects and anticonvulsant properties position it as a promising candidate for further research in therapeutic applications.

Early Investigations into Monoaminergic Pathways

The discovery of alpha-propyldopacetamide’s pharmacological activity arose during the 1980s, a period marked by intensified research into monoamine neurotransmitters. Initial studies focused on its ability to inhibit tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. Early experiments demonstrated that alpha-propyldopacetamide reduced serotonin synthesis without significantly altering dopamine or norepinephrine levels, highlighting its specificity for the serotonergic system.

Mechanistic Elucidation and Neurochemical Impact

A pivotal 1980 study by researchers using methylazoxymethanol (MAM)-treated rats revealed that alpha-propyldopacetamide-induced serotonin depletion did not reduce total monoamine content in atrophic brain regions. Instead, it suggested a hyperinnervation of serotonin neurons, challenging prevailing assumptions about post-synaptic receptor dependence in monoaminergic plasticity. This finding underscored the compound’s value in studying intrinsic growth regulation within serotonin pathways.

Key Historical Milestones

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant